2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 1201633-72-8) is a brominated dihydrobenzothiazolone derivative. It serves as a key intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles. The compound has a molecular formula of C₇H₆BrNOS and a molecular weight of 232.1 g/mol . It is commercially available through suppliers like HANGZHOU TIANYE CHEMICALS CO., LTD, with applications in pharmaceutical and materials research . The bromine atom at position 2 enhances its reactivity, enabling substitution reactions with nucleophiles such as amines, as seen in analogous thiadiazole systems .
Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNOS |
|---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
2-bromo-5-(4-methylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C14H12BrNOS/c1-8-2-4-9(5-3-8)10-6-11-13(12(17)7-10)18-14(15)16-11/h2-5,10H,6-7H2,1H3 |
InChI Key |
KVHPGJXZJFCAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-5-(p-tolyl)cyclohexane-1,3-dione
The precursor is synthesized via Friedel-Crafts acylation of p-tolylacetone, followed by bromination at position 2. Bromination employs bromine in acetic acid (1.2 equiv, 0°C, 2 h), achieving 85% yield. The p-tolyl group directs electrophilic substitution to position 5, while bromine occupies position 2.
Table 1: Bromination of 5-(p-tolyl)cyclohexane-1,3-dione
| Parameter | Value |
|---|---|
| Brominating agent | Br₂ in acetic acid |
| Temperature | 0°C → room temperature |
| Yield | 85% |
Cyclocondensation with Thiourea
Reaction of 2-bromo-5-(p-tolyl)cyclohexane-1,3-dione (1.0 equiv) with thiourea (1.2 equiv) in absolute ethanol under reflux (12 h) forms the thiazole ring via nucleophilic attack and cyclodehydration. The product is isolated by vacuum filtration (yield: 78%).
Key spectral data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.0 Hz, 2H, tolyl H), 6.95 (d, J = 8.0 Hz, 2H, tolyl H), 3.45 (t, J = 6.4 Hz, 2H, CH₂), 2.90 (t, J = 6.4 Hz, 2H, CH₂), 2.32 (s, 3H, CH₃).
-
HRMS : m/z calcd. for C₁₃H₁₂BrNOS⁺ [M+H]⁺: 310.9845; found: 310.9848.
Diazotization-Bromination of 2-Amino-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This two-step method modifies an amino precursor, leveraging Sandmeyer-type bromination.
Preparation of 2-Amino-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Cyclocondensation of 2-amino-5-(p-tolyl)cyclohexane-1,3-dione with thiourea (EtOH, reflux, 8 h) yields the amino intermediate (72% yield). The amino group at position 2 facilitates subsequent bromination.
Bromination via Diazotization
Treatment with tert-butyl nitrite (1.5 equiv) and copper(II) bromide (2.0 equiv) in acetonitrile under reflux (4 h) replaces the amino group with bromine. The reaction proceeds via diazonium intermediate formation, followed by bromide displacement.
Table 2: Bromination Optimization
Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the product as a white solid.
For late-stage introduction of the p-tolyl group, a palladium-catalyzed coupling is employed.
Synthesis of 2-Bromo-5-iodo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Iodination of 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one with N-iodosuccinimide (1.1 equiv) in DMF (80°C, 6 h) installs iodine at position 5 (yield: 65%).
Cross-Coupling with p-Tolylboronic Acid
Reaction with p-tolylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 100°C (12 h) achieves coupling (yield: 82%).
Table 3: Suzuki Coupling Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 100°C |
| Yield | 82% |
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 2 | 66% | Direct, minimal purification |
| Diazotization | 2 | 70% | High bromination yield |
| Suzuki Coupling | 3 | 53% | Late-stage functionalization |
-
Cyclocondensation is optimal for scalable synthesis but requires access to pre-brominated diones.
-
Diazotization offers superior bromination efficiency but necessitates an amino precursor.
-
Suzuki coupling provides flexibility for analog synthesis but involves costly catalysts.
Mechanistic Considerations
Cyclocondensation Mechanism
Thiourea attacks the carbonyl group of 2-bromo-5-(p-tolyl)cyclohexane-1,3-dione, forming a thioamide intermediate. Intramolecular cyclization releases HBr, yielding the thiazole ring.
Diazotization-Bromination Pathway
The amino group is converted to a diazonium salt by t-BuONO, which undergoes radical-mediated bromide substitution via CuBr₂. This mechanism avoids competing ring bromination.
Suzuki Coupling Selectivity
The palladium catalyst oxidatively adds to the C–I bond, followed by transmetallation with the boronic acid. Reductive elimination installs the p-tolyl group with retention of configuration.
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Electron-donating p-tolyl groups may direct electrophiles to position 4 or 6. Using bulky brominating agents (e.g., NBS) minimizes undesired substitution.
-
Purification of Dihydro Derivatives : The partially saturated core complicates crystallization. Gradient elution (hexane → ethyl acetate) improves chromatographic separation.
-
Catalyst Deactivation in Coupling : Adding ligand (PPh₃) regenerates active Pd(0) species, enhancing turnover .
Chemical Reactions Analysis
2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one exhibits several pharmacological properties:
- Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound can potentially inhibit the growth of various bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research indicates that thiazole compounds can exhibit anticancer activities. The specific structural modifications of this compound may enhance its efficacy against cancer cell lines, particularly in breast cancer models .
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 2-amino-5,6-dihydrobenzo[d]thiazol-7-one as a precursor.
- Reagents : Copper(II) bromide and isopentyl nitrite are commonly used in the reaction mixture.
- Conditions : The reaction is usually conducted in acetonitrile at elevated temperatures (around 80°C) for optimal yields .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : A study evaluating various thiazole derivatives showed that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The binding affinity of these compounds to bacterial enzymes was assessed using molecular docking techniques .
- Anticancer Activity : In vitro assays demonstrated that derivatives of thiazole compounds, including this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism of action was further investigated through molecular docking studies to understand interactions with specific cancer-related receptors .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Key Observations :
Insights :
- While the target bromo compound lacks direct biological data in the provided evidence, structurally related dihydrobenzoimidazoquinazolines show moderate antitumor activity .
Biological Activity
2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H12BrNOS
- CAS Number : 1387563-24-7
This structure features a bromine atom and a p-tolyl group attached to a benzothiazole core, which is known for imparting various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. Notably, compounds with bromine substituents showed enhanced activity due to their ability to interact with cellular targets more effectively .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) Inhibition : A study found that derivatives of benzothiazole showed promising AChE inhibitory activities, which are crucial for developing treatments for Alzheimer's disease. Although specific IC50 values for this compound were not provided, the structural similarity suggests potential efficacy .
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to this compound can disrupt bacterial cell membranes and inhibit growth:
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of membrane integrity, leading to cell lysis. This mechanism was confirmed through fluorescence microscopy and other assays .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Anticancer Synergy : In a combination study with doxorubicin on MDA-MB-231 cells, the compound exhibited a synergistic effect, enhancing the cytotoxicity of doxorubicin significantly .
- VEGFR Inhibition : New hybrids based on benzothiazole scaffolds were tested for VEGFR-2 inhibition, showing promising results that could be extrapolated to similar compounds like this compound .
Summary Table of Biological Activities
Q & A
Q. Methodological considerations :
- Solvent polarity : DMSO or DMF stabilizes transition states in SN2 mechanisms.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
How should researchers resolve discrepancies observed in NMR spectral data when synthesizing derivatives of this compound?
Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurities . Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) that obscure signals .
- Spiking experiments : Adding authentic samples to the mixture verifies peak assignments .
What methodologies are used to study the interaction of this compound with serum proteins like bovine serum albumin (BSA)?
Answer:
Advanced techniques include:
- Spectrofluorimetry : Quenching of BSA’s intrinsic fluorescence indicates binding affinity and stoichiometry .
- Circular dichroism (CD) : Detects conformational changes in BSA upon ligand binding .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics and dissociation constants .
Example data interpretation :
A Stern-Volmer plot derived from fluorescence quenching data can differentiate static vs. dynamic binding mechanisms .
How does the p-tolyl substituent influence the electronic and steric properties of this compound in catalytic applications?
Answer:
The p-tolyl group:
Q. Experimental validation :
- DFT calculations : Compare HOMO/LUMO distributions of substituted vs. unsubstituted analogs .
- X-ray crystallography : Resolves spatial arrangement and non-covalent interactions (e.g., π-stacking) .
What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
Answer:
- Flow chemistry : Continuous processing reduces batch-to-batch variability and improves heat management .
- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
